

Spectroscopic Data and Characterization of N-(4-iodophenyl)-3-oxobutanamide: A Technical Guide

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Compound of Interest

Compound Name: *N*-(4-iodophenyl)-3-oxobutanamide

Cat. No.: B3264046

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Introduction

N-(4-iodophenyl)-3-oxobutanamide is a chemical compound with the molecular formula $C_{10}H_{10}INO_2$ and a molecular weight of approximately 303.1 g/mol ^{[1][2]} As a versatile small molecule scaffold, it holds potential for use in various research and development applications, including drug discovery and materials science. ^{[1][3]} A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and structural elucidation.

While direct experimental spectroscopic data for **N-(4-iodophenyl)-3-oxobutanamide** is not readily available in public databases, this guide provides an in-depth overview of the expected spectroscopic characteristics based on data from structurally analogous compounds. Additionally, it outlines the standard experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **N-(4-iodophenyl)-3-oxobutanamide**, extrapolated from known data of similar compounds. These values should be considered as estimations and may differ from experimentally determined data.

Table 1: Predicted 1H NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|------------------------|--------------------------------------------|---------------|---------------------------|
| CH ₃ (keto) | ~2.2 | Singlet | - |
| CH ₂ (keto) | ~3.6 | Singlet | - |
| Ar-H (ortho to NH) | ~7.5 | Doublet | ~8.5 |
| Ar-H (ortho to I) | ~7.7 | Doublet | ~8.5 |
| NH | ~9.5-10.5 | Broad Singlet | - |

Note: The chemical shifts are referenced to a standard internal solvent signal.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (δ , ppm) |
|------------------------|--------------------------------------------|
| CH ₃ (keto) | ~30 |
| CH ₂ (keto) | ~50 |
| C=O (keto) | ~205 |
| C=O (amide) | ~165 |
| Ar-C (C-NH) | ~139 |
| Ar-C (C-I) | ~85 |
| Ar-CH (ortho to NH) | ~122 |
| Ar-CH (ortho to I) | ~138 |

Note: The chemical shifts are referenced to a standard internal solvent signal.

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm ⁻¹) | Intensity |
|-------------------------|------------------------------------------------|-----------|
| N-H Stretch | 3250-3350 | Medium |
| C-H Stretch (aromatic) | 3000-3100 | Medium |
| C-H Stretch (aliphatic) | 2850-3000 | Medium |
| C=O Stretch (amide I) | 1660-1680 | Strong |
| C=O Stretch (keto) | 1700-1720 | Strong |
| N-H Bend (amide II) | 1530-1570 | Medium |
| C=C Stretch (aromatic) | 1470-1600 | Medium |
| C-I Stretch | 500-600 | Medium |

Table 4: Predicted Mass Spectrometry Data

| Ionization Mode | Predicted m/z | Fragment |
|-----------------|---------------|---------------------|
| ESI+ | 304.9856 | [M+H] ⁺ |
| ESI+ | 326.9675 | [M+Na] ⁺ |
| ESI- | 302.9703 | [M-H] ⁻ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **N-(4-iodophenyl)-3-oxobutanamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C chemical environments in the molecule.

Methodology:

- **Sample Preparation:** Weigh approximately 5-10 mg of the solid **N-(4-iodophenyl)-3-oxobutanamide** and dissolve it in 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[4] The solution should be clear and form a single phase.[4]
- **Filtering:** If any solid remains undissolved, filter the solution or carefully pipette the clear supernatant into a clean, undamaged 8-inch NMR tube.[4]
- **Instrumentation:** The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.[5]
- **¹H NMR Acquisition:**
 - Acquire the spectrum at room temperature.
 - Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm, or the residual solvent peak.[5]
 - Important parameters to set include the number of scans, relaxation delay, and pulse width.
- **¹³C NMR Acquisition:**
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Chemical shifts are reported in ppm relative to the solvent signal (e.g., the central peak of the CDCl₃ triplet at 77.00 ppm).[5]
 - A larger number of scans and a longer relaxation delay are typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (Thin Solid Film Method):

- **Sample Preparation:** Dissolve a small amount (around 50 mg) of solid **N-(4-iodophenyl)-3-oxobutanamide** in a few drops of a volatile solvent like methylene chloride or acetone.[6]
- **Film Deposition:** Place a drop of this solution onto a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).[6]
- **Solvent Evaporation:** Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[6]
- **Data Acquisition:**
 - Place the salt plate in the sample holder of an FT-IR spectrometer.[6]
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
 - The resulting plot will show the percentage of light absorbed as a function of wavenumber (cm^{-1}).[7]
 - If the signal intensity is too low, add more solution to the plate and re-run the spectrum. If the intensity is too high, dilute the original solution and prepare a new film.[6]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

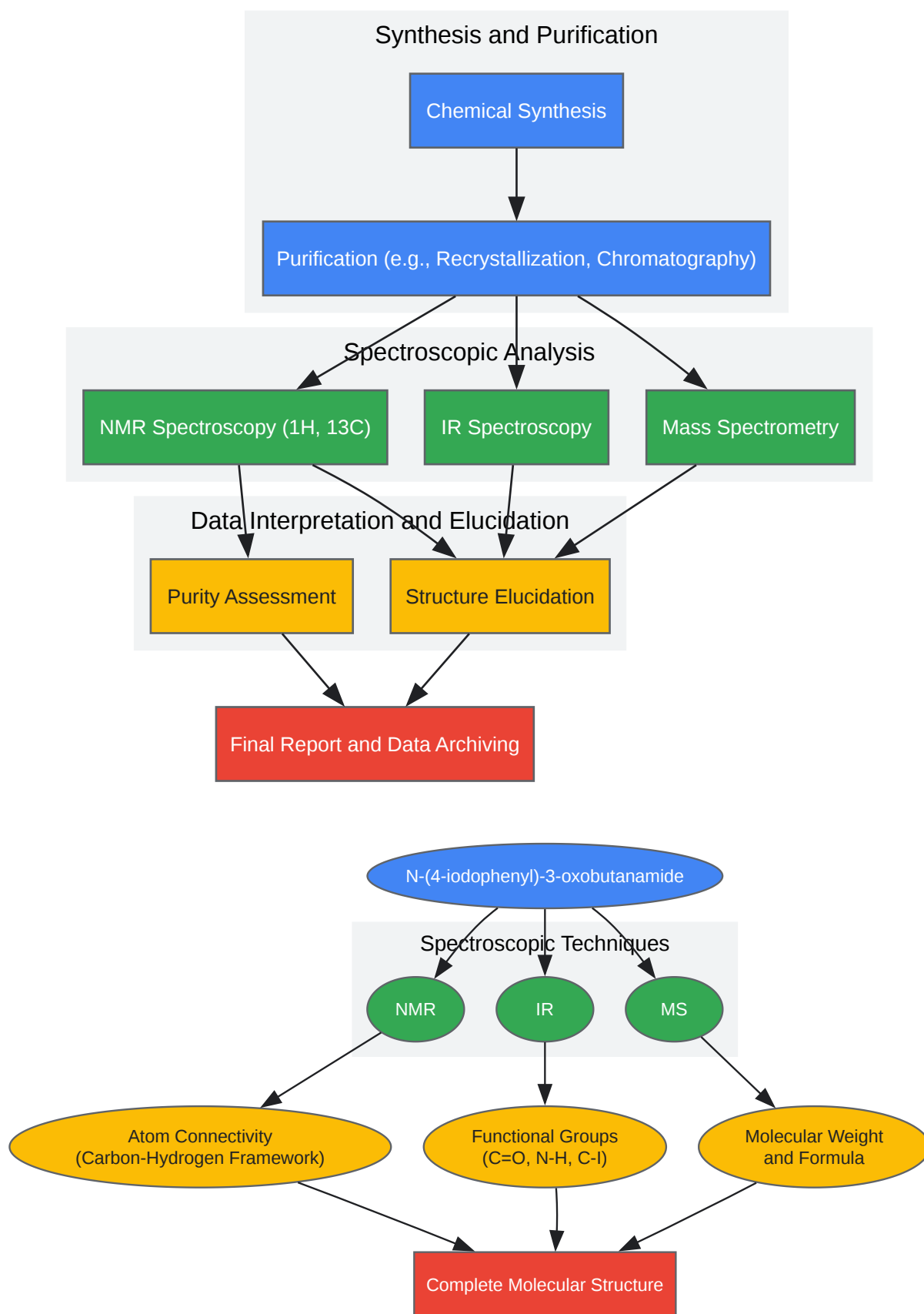
- **Sample Preparation:** Prepare a dilute solution of **N-(4-iodophenyl)-3-oxobutanamide** in a suitable solvent such as methanol or acetonitrile.
- **Sample Introduction:** The solution is typically introduced into the mass spectrometer via liquid chromatography (LC) or direct infusion.[8]
- **Ionization:** In the ESI source, the sample solution is sprayed through a fine, heated capillary to which a high voltage is applied. This process generates charged droplets, and as the solvent evaporates, molecular ions (e.g., $[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$) are formed.[8]

- **Mass Analysis:** The generated ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), which separates them based on their mass-to-charge ratio (m/z).
[9]
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z .
- **Fragmentation Analysis (MS/MS):** To obtain structural information, tandem mass spectrometry (MS/MS) can be performed. Precursor ions of interest are selected, fragmented (e.g., through collision-induced dissociation), and the resulting product ions are analyzed.[8]

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like **N-(4-iodophenyl)-3-oxobutanamide** using various spectroscopic techniques.



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- To cite this document: BenchChem. [Spectroscopic Data and Characterization of N-(4-iodophenyl)-3-oxobutanamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3264046#n-4-iodophenyl-3-oxobutanamide-spectroscopic-data-nmr-ir-ms]

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